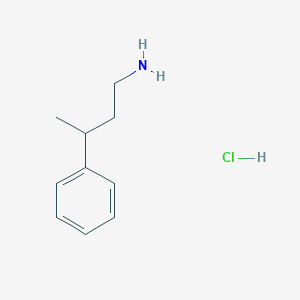

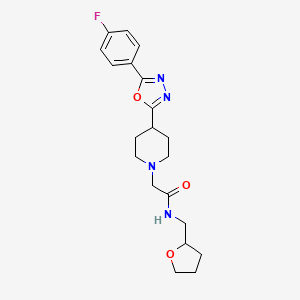

![molecular formula C18H15ClFN3O4 B2604459 2-(3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代咪唑烷-1-基)-N-(3-氯-4-氟苯基)乙酰胺 CAS No. 1286714-00-8](/img/structure/B2604459.png)

2-(3-(苯并[d][1,3]二氧杂环-5-基)-2-氧代咪唑烷-1-基)-N-(3-氯-4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

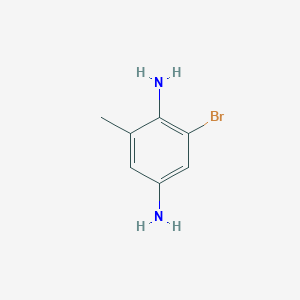

The compound “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide” is an organic compound . It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry .

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxol-5-yl group can be achieved through the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .Molecular Structure Analysis

The molecular structure of compounds with a benzo[d][1,3]dioxol-5-yl group can be analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The molecular structure can also be optimized geometrically using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involving compounds with a benzo[d][1,3]dioxol-5-yl group can be mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines can readily afford the corresponding salicylamides .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a benzo[d][1,3]dioxol-5-yl group can be analyzed using various techniques. For instance, the energy gap value can indicate the stability and chemical hardness of the compound .科学研究应用

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines . These derivatives were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, indicating their potential as antitumor agents. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase.

Tubulin Modulation

Microtubules and their component protein, tubulin, are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis. While the indole nucleus is a privileged structural motif found in various biologically active molecules, the exploration of indoles as anticancer agents has gained momentum. This compound’s structure aligns with known features of antitubulin agents, making it an exciting avenue for further investigation .

Novel Benzodioxol Derivatives

The compound’s benzodioxol moiety contributes to its unique properties. Researchers have characterized novel benzodioxol derivatives, including this compound, and studied their spectroscopic properties. For instance, the IR analysis reveals an amide carbonyl (C=O) at 1675.38 cm-1 for the compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide . Such derivatives may find applications beyond cancer research.

安全和危害

While specific safety and hazard information for “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide” is not available, compounds with a benzo[d][1,3]dioxol-5-yl group can be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling these compounds .

未来方向

The future directions for research on “2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as organic synthesis, pharmaceuticals, and material science .

属性

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O4/c19-13-7-11(1-3-14(13)20)21-17(24)9-22-5-6-23(18(22)25)12-2-4-15-16(8-12)27-10-26-15/h1-4,7-8H,5-6,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGGMRRZVXEBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

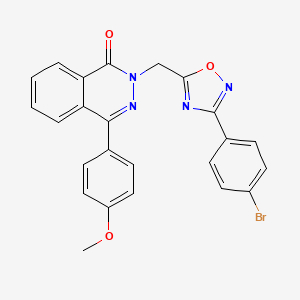

![(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2604382.png)

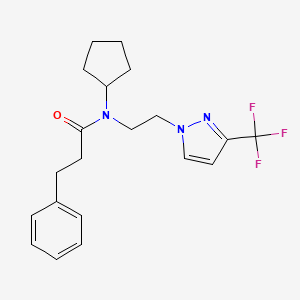

![3-phenoxy-N-[4-[[4-[(3-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2604385.png)

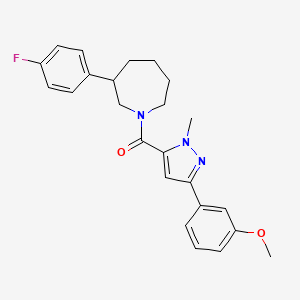

![6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2604395.png)

![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)